molecular formula C5H10BrF B2683237 1-Bromo-3-fluoro-3-methylbutane CAS No. 1514922-17-8

1-Bromo-3-fluoro-3-methylbutane

Cat. No.: B2683237
CAS No.: 1514922-17-8
M. Wt: 169.037
InChI Key: JSWSQYDSEJVBBZ-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-3-methylbutane is an organic compound with the molecular formula C5H10BrF It is a halogenated alkane, characterized by the presence of both bromine and fluorine atoms attached to a butane backbone

Scientific Research Applications

1-Bromo-3-fluoro-3-methylbutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique halogenation pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology and Medicine: The compound can be used in the development of biologically active molecules, including potential drug candidates

    Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials. Its halogenated structure imparts desirable properties such as increased thermal stability and resistance to degradation.

Safety and Hazards

1-Bromo-3-fluoro-3-methylbutane is considered hazardous. It is classified as a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

1-Bromo-3-fluoro-3-methylbutane can be synthesized through several methods. One common synthetic route involves the halogenation of 3-fluoro-3-methylbutane. This process typically requires the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

1-Bromo-3-fluoro-3-methylbutane undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions (S_N2), where the bromine atom is replaced by a nucleophile. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium cyanide (KCN).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions (E2) to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of 3-fluoro-3-methyl-1-butene.

    Oxidation and Reduction: While less common, the compound can also be involved in oxidation and reduction reactions, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Bromo-3-fluoro-3-methylbutane can be compared to other halogenated alkanes, such as:

    1-Bromo-3-methylbutane: Similar in structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.

    1-Fluoro-3-methylbutane: Contains only a fluorine atom, which affects its reactivity and physical properties compared to the bromo-fluoro compound.

    1-Chloro-3-fluoro-3-methylbutane: Another halogenated analogue, where chlorine replaces bromine, leading to differences in reactivity and applications.

The presence of both bromine and fluorine atoms in this compound makes it unique, offering a combination of reactivity and stability that is not found in its mono-halogenated counterparts.

Properties

IUPAC Name

1-bromo-3-fluoro-3-methylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrF/c1-5(2,7)3-4-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWSQYDSEJVBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514922-17-8
Record name 1-bromo-3-fluoro-3-methylbutane
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